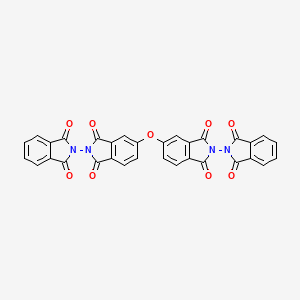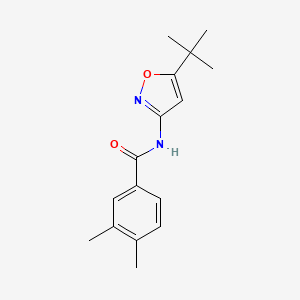
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to increase fatty acid oxidation and improve insulin sensitivity. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to enhance endurance and improve muscle recovery.
作用機序
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide activates PPARδ, which is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately leads to improved energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also decreases the expression of genes involved in inflammation and lipid synthesis. Physiologically, it has been shown to improve endurance, reduce muscle damage, and increase muscle recovery.
実験室実験の利点と制限
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has several advantages for lab experiments, including its ability to improve insulin sensitivity and increase fatty acid oxidation. However, it also has limitations, including its potential to cause cancer and its ability to interact with other drugs.
将来の方向性
There are several future directions for research on 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide. One area of interest is its potential in treating various cancers and neurological disorders. Additionally, there is a need for further research on its long-term safety and potential interactions with other drugs. Finally, there is a need for research on its potential as a performance-enhancing drug and its impact on athletic performance.
合成法
The synthesis of 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide involves several steps, including the reaction of 3-methylphenol with potassium tert-butoxide to form 3-methylphenol potassium salt. This is then reacted with 2-chloro-5-nitrobenzaldehyde to form 4-(3-methylphenoxy)-2-nitrobenzaldehyde. The final step involves the reaction of 4-(3-methylphenoxy)-2-nitrobenzaldehyde with butylamine to form this compound.
科学的研究の応用
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has been extensively studied for its therapeutic potential in treating metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis. Additionally, it has been studied for its potential in treating various cancers and neurological disorders.
特性
IUPAC Name |
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-13-6-4-7-14(12-13)23-11-5-10-17(20)18-15-8-2-3-9-16(15)19(21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXGGTNVJCPPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)
![dimethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5210422.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)
